3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 618395-03-2
VCID: VC7245353
InChI: InChI=1S/C21H21ClN4O2/c1-28-17-10-6-14(7-11-17)18-13-19(15-4-8-16(22)9-5-15)26-21(23-18)24-20(25-26)3-2-12-27/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25)
SMILES: COC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)Cl
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.88

3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

CAS No.: 618395-03-2

Cat. No.: VC7245353

Molecular Formula: C21H21ClN4O2

Molecular Weight: 396.88

* For research use only. Not for human or veterinary use.

3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol - 618395-03-2

Specification

CAS No. 618395-03-2
Molecular Formula C21H21ClN4O2
Molecular Weight 396.88
IUPAC Name 3-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Standard InChI InChI=1S/C21H21ClN4O2/c1-28-17-10-6-14(7-11-17)18-13-19(15-4-8-16(22)9-5-15)26-21(23-18)24-20(25-26)3-2-12-27/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25)
Standard InChI Key XBMRTBXTCKZQHA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)Cl

Introduction

The compound 3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic molecule belonging to the triazolopyrimidine class. It features a unique structure that combines a triazole ring with a pyrimidine moiety, along with substituents such as a 4-chlorophenyl group and a 4-methoxyphenyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of compounds within the triazolopyrimidine class typically involves multi-step organic synthesis techniques. Key steps may include:

  • Step 1: Formation of the triazole ring.

  • Step 2: Attachment of the pyrimidine moiety.

  • Step 3: Introduction of the 4-chlorophenyl and 4-methoxyphenyl substituents.

Biological Activities

Compounds within the triazolopyrimidine class exhibit various biological activities, including potential anticancer, antibacterial, and antifungal properties. The precise biological mechanisms of action depend on the specific targets of the compound within cellular systems .

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